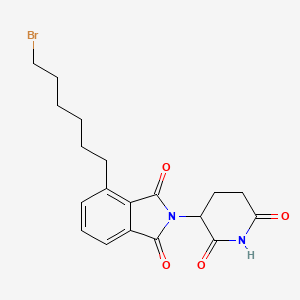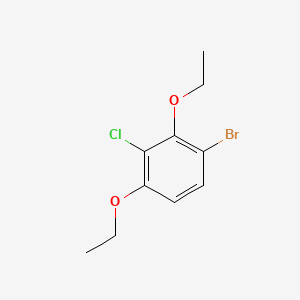
1-Bromo-3-chloro-2,4-diethoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-3-chloro-2,4-diethoxybenzene is an organic compound with the molecular formula C10H12BrClO2 It is a derivative of benzene, where the benzene ring is substituted with bromine, chlorine, and two ethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-3-chloro-2,4-diethoxybenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination and chlorination of 2,4-diethoxybenzene. The reaction typically uses bromine (Br2) and chlorine (Cl2) as reagents, with a catalyst such as iron (Fe) or aluminum chloride (AlCl3) to facilitate the substitution reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale electrophilic aromatic substitution processes. The reaction conditions are optimized to ensure high yield and purity of the product. This may include controlling the temperature, pressure, and concentration of reagents.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-chloro-2,4-diethoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The ethoxy groups can undergo oxidation to form corresponding aldehydes or carboxylic acids. Reduction reactions can also modify the substituents on the benzene ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed:
- Substitution reactions can yield various derivatives depending on the nucleophile used.
- Oxidation reactions can produce aldehydes or carboxylic acids.
- Reduction reactions can lead to the formation of alcohols or alkanes.
Scientific Research Applications
1-Bromo-3-chloro-2,4-diethoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also used in studying reaction mechanisms and kinetics.
Biology and Medicine:
Industry: Used in the production of specialty chemicals, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Bromo-3-chloro-2,4-diethoxybenzene involves its interaction with various molecular targets. The electrophilic nature of the bromine and chlorine atoms allows the compound to participate in substitution reactions. The ethoxy groups can undergo metabolic transformations, leading to the formation of reactive intermediates that can interact with biological targets.
Comparison with Similar Compounds
1-Bromo-3-chloro-2,4-dimethoxybenzene: Similar structure but with methoxy groups instead of ethoxy groups.
1-Bromo-2,4-dichlorobenzene: Lacks the ethoxy groups, making it less reactive in certain substitution reactions.
1-Bromo-3-chloro-4-ethoxybenzene: Similar but with different positioning of the ethoxy group.
Uniqueness: 1-Bromo-3-chloro-2,4-diethoxybenzene is unique due to the presence of both bromine and chlorine atoms along with two ethoxy groups. This combination of substituents provides distinct reactivity and potential for diverse chemical transformations.
Properties
Molecular Formula |
C10H12BrClO2 |
|---|---|
Molecular Weight |
279.56 g/mol |
IUPAC Name |
1-bromo-3-chloro-2,4-diethoxybenzene |
InChI |
InChI=1S/C10H12BrClO2/c1-3-13-8-6-5-7(11)10(9(8)12)14-4-2/h5-6H,3-4H2,1-2H3 |
InChI Key |
LXCBGHSOECZGKC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=C(C=C1)Br)OCC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[3-(4-carboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid](/img/structure/B14771363.png)
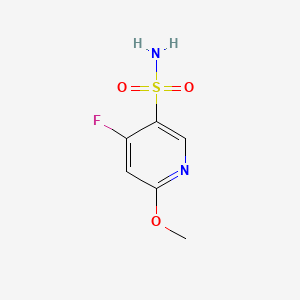

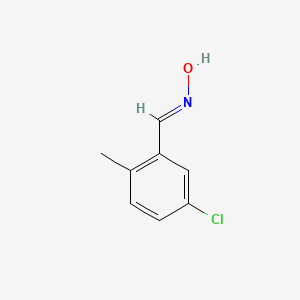
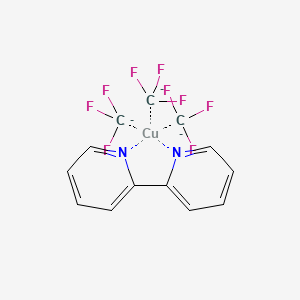

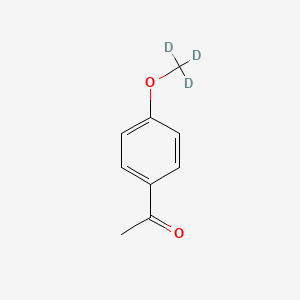
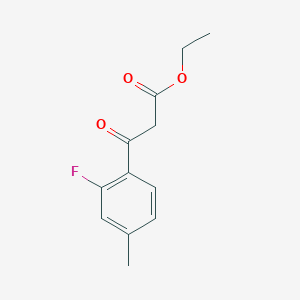
![4-(4-Bromophenyl)-8-oxa-4,5-diaza-2-azoniatetracyclo[7.7.0.02,6.011,16]hexadeca-2,5,11,13,15-pentaene;tetrafluoroborate](/img/structure/B14771424.png)
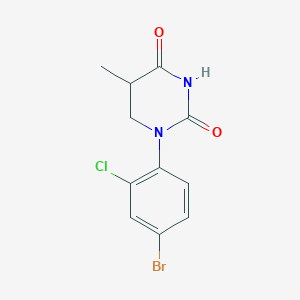
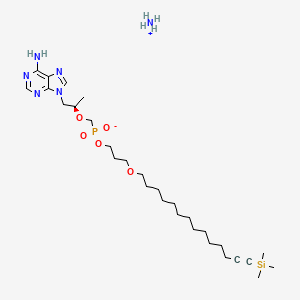
![8-Boc-3-(2-methoxycarbonylphenyl)-8-aza-bicyclo[3.2.1]oct-2-ene](/img/structure/B14771448.png)

